molecular formula C15H18N2O B1418078 2-(6-Methoxynaphthalen-2-yl)piperazine CAS No. 914348-90-6

2-(6-Methoxynaphthalen-2-yl)piperazine

Cat. No.: B1418078
CAS No.: 914348-90-6
M. Wt: 242.32 g/mol
InChI Key: SYUWRDAXXXDWND-UHFFFAOYSA-N
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Description

2-(6-Methoxynaphthalen-2-yl)piperazine is an organic compound with the molecular formula C15H18N2O. It is a derivative of naphthalene and piperazine, characterized by the presence of a methoxy group at the 6th position of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methoxynaphthalen-2-yl)piperazine typically involves the reaction of 6-methoxy-2-naphthylamine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(6-Methoxynaphthalen-2-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(6-Methoxynaphthalen-2-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

Mechanism of Action

The exact mechanism of action of 2-(6-Methoxynaphthalen-2-yl)piperazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its naphthalene and piperazine moieties. These interactions can modulate biological pathways and result in the observed biological effects .

Comparison with Similar Compounds

  • 2-(6-Hydroxynaphthalen-2-yl)piperazine
  • 2-(6-Methoxynaphthalen-2-yl)ethylamine
  • 2-(6-Methoxynaphthalen-2-yl)propylamine

Comparison: Compared to its analogs, 2-(6-Methoxynaphthalen-2-yl)piperazine is unique due to the presence of both the methoxy group and the piperazine ring.

Properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-18-14-5-4-11-8-13(3-2-12(11)9-14)15-10-16-6-7-17-15/h2-5,8-9,15-17H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUWRDAXXXDWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3CNCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661683
Record name 2-(6-Methoxynaphthalen-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914348-90-6
Record name 2-(6-Methoxynaphthalen-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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